(2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-Oxide P
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Overview
Description
(2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-Oxide P is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of bicyclic compounds, characterized by a fused ring system that includes sulfur and nitrogen atoms. Its distinct chemical structure makes it an interesting subject for research in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-Oxide P typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable precursor, followed by cyclization and oxidation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet the stringent quality standards required for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-Oxide P undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Selective reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-Oxide P is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound are investigated for their potential use as drugs or drug candidates. The presence of sulfur and nitrogen atoms in the bicyclic ring system is often associated with enhanced biological activity and selectivity .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, catalysis, and chemical manufacturing .
Mechanism of Action
The mechanism of action of (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-Oxide P involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial activity or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: A structurally similar compound with potential biological activities.
(2S,5R)-6,6-Dihydro-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Another related compound with a different oxidation state.
Uniqueness
What sets (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-Oxide P apart from similar compounds is its dibromo substitution, which imparts unique chemical reactivity and biological properties. This feature makes it a valuable compound for research and development in various scientific disciplines.
Properties
CAS No. |
153833-41-1 |
---|---|
Molecular Formula |
C₁₅H₁₅Br₂NO₄S |
Molecular Weight |
465.16 |
Origin of Product |
United States |
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